molecular formula C12H10BrN3OS B2471045 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391862-89-8

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2471045
CAS No.: 391862-89-8
M. Wt: 324.2
InChI Key: IZQFVVDWELPPOA-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound that contains a thiadiazole ring, a bromophenyl group, and a cyclopropanecarboxamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would involve how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to fully characterize its properties, investigations into its potential uses, and the development of methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form 4-bromophenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield 5-(4-bromophenyl)-1,3,4-thiadiazole. The final step involves the reaction of this thiadiazole derivative with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazole ring.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-1,3,4-thiadiazole: Lacks the cyclopropanecarboxamide moiety.

    N-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: Contains an amine group instead of the cyclopropanecarboxamide moiety.

    5-(4-chlorophenyl)-1,3,4-thiadiazole: Contains a chlorine atom instead of a bromine atom on the phenyl ring.

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety, which can enhance its biological activity and stability. The combination of the bromophenyl group and the thiadiazole ring also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3OS/c13-9-5-3-8(4-6-9)11-15-16-12(18-11)14-10(17)7-1-2-7/h3-7H,1-2H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQFVVDWELPPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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